molecular formula C6H8N2O3S B2711038 (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid CAS No. 137017-77-7

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid

Cat. No.: B2711038
CAS No.: 137017-77-7
M. Wt: 188.2
InChI Key: XYKLYPRADSXSFY-UHFFFAOYSA-N
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Description

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is a heterocyclic compound containing a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a glycine-derived enamino amide with a suitable cyclizing agent . The reaction conditions often include the use of solvents like ethanol and catalysts such as nickel(II) or copper(II) complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that thiazine derivatives exhibit significant antimicrobial activity. The compound has shown promise as an antimicrobial agent against various pathogens. For instance, studies have demonstrated that related thiazine derivatives possess activity against Staphylococcus aureus and other bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Study: Antimicrobial Activity
In a study published in MDPI's Molecules, several thiazine derivatives were synthesized and tested for their antibacterial properties. Among these, the compound (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid was noted for its moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound in the development of new antibiotics .

Agricultural Applications

Pesticide Development
The unique structure of this compound suggests potential applications in agrochemicals. Its derivatives may serve as effective pesticides or fungicides due to their ability to disrupt biological processes in pests and pathogens.

Case Study: Pesticidal Efficacy
Research has indicated that thiazine compounds can inhibit the growth of certain fungi and insects. A specific study demonstrated that thiazine derivatives exhibited significant antifungal activity against common agricultural pathogens, suggesting that this compound could be further explored for use in crop protection strategies .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its functional groups allow for potential cross-linking sites in polymer synthesis.

Case Study: Polymer Enhancement
A study focused on modifying polymeric materials with thiazine derivatives demonstrated improved mechanical properties and thermal stability. The addition of this compound facilitated better adhesion and durability in composite materials used for industrial applications .

Data Summary

Application AreaKey Findings
Medicinal ChemistryModerate antimicrobial activity against MRSA; potential as a lead compound for new antibiotics.
Agricultural ScienceEffective antifungal properties; potential use in crop protection strategies.
Material ScienceImproved mechanical properties when incorporated into polymer matrices; enhanced thermal stability.

Mechanism of Action

The mechanism of action of (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Biological Activity

(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazine ring structure which contributes to its unique chemical properties. Its IUPAC name is 2-(2-amino-4-oxo-5,6-dihydro-1,3-thiazin-5-yl)acetic acid, and it has the following molecular formula: C₆H₈N₂O₃S.

PropertyValue
Molecular FormulaC₆H₈N₂O₃S
CAS Number137017-77-7
MDL NumberMFCD00476172

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits significant antiviral and antibacterial properties. Its mechanism often involves interference with viral replication processes or bacterial cell wall synthesis.

  • Antiviral Activity : Studies have shown that derivatives of this compound can inhibit various viruses by targeting specific viral enzymes or receptors.
  • Antibacterial Activity : The compound's ability to disrupt bacterial cell wall formation has been documented in several studies, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Antifungal Properties

The antifungal activity of this compound has also been reported. It appears to inhibit fungal growth by disrupting the synthesis of essential cellular components.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cellular Uptake : The structure allows for selective uptake by cells expressing specific transporters, enhancing its efficacy as a therapeutic agent.
  • Molecular Interactions : The thiazine ring facilitates interactions with various biological targets, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antiviral Efficacy : A study published in Pharmaceutical Research demonstrated that derivatives of this compound inhibited HIV replication in vitro at low micromolar concentrations . The study highlighted the potential for developing new antiviral therapies based on this scaffold.
  • Antibacterial Activity Assessment : Research conducted at a leading microbiology lab found that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL . This suggests promising applications in treating bacterial infections.
  • Antifungal Studies : A recent investigation into the antifungal properties revealed that the compound effectively inhibited Candida albicans growth with an IC50 value of approximately 25 µg/mL . This positions it as a candidate for further development in antifungal therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid, followed by recrystallization from DMF/acetic acid mixtures. Key variables include reaction time (3–5 hours), stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone), and purification steps (washing with acetic acid, water, ethanol, and diethyl ether) to isolate crystalline products . Optimization may involve adjusting catalyst concentration or exploring alternative solvents to improve yield.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation typically employs:

  • X-ray crystallography to resolve bond lengths and ring conformations (e.g., analogous thiadiazinan derivatives in ).
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • Mass spectrometry for molecular weight verification.
    Consistency with computational models (e.g., DFT calculations) can further validate geometry .

Advanced Research Questions

Q. How do researchers address discrepancies in reported biological activities of thiazinone derivatives?

  • Methodological Answer : Contradictory data (e.g., antimicrobial vs. anticancer efficacy) require systematic validation:

  • Dose-response studies to establish activity thresholds.
  • Cell-line specificity assays (e.g., using cancer vs. bacterial models).
  • Mechanistic profiling (e.g., enzyme inhibition assays or genomic screening) to identify molecular targets. For example, notes antimicrobial activity in thiazolidinone analogs, but results may vary due to substituent effects (e.g., quinoline vs. phenyl groups) .

Q. What computational approaches are employed to predict the compound’s reactivity or interactions?

  • Methodological Answer :

  • Molecular docking to simulate binding with biological targets (e.g., bacterial enzymes or cancer-related proteins).
  • QSAR models to correlate structural features (e.g., electron-withdrawing groups on the thiazinone ring) with activity.
  • DFT calculations to analyze charge distribution and tautomeric stability, which influence reactivity .

Q. How can synthetic protocols be modified to enhance stereochemical purity?

  • Methodological Answer :

  • Chiral catalysts (e.g., L-proline) in condensation steps to control stereocenters.
  • Chromatographic separation (e.g., chiral HPLC) to resolve enantiomers.
  • Crystallization additives (e.g., chiral co-solvents) to favor specific conformers. ’s acetic acid-based recrystallization may be adapted with chiral modifiers .

Properties

IUPAC Name

2-(2-amino-4-oxo-5,6-dihydro-1,3-thiazin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-6-8-5(11)3(2-12-6)1-4(9)10/h3H,1-2H2,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKLYPRADSXSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N=C(S1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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